molecular formula C11H12O3 B13057879 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid

3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid

Cat. No.: B13057879
M. Wt: 192.21 g/mol
InChI Key: CYQDPHCYRDVCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid is a compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation followed by cyclization. For instance, starting from a phenol derivative, the compound can be synthesized through the following steps:

    Friedel-Crafts Acylation: Reacting the phenol derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The intermediate product undergoes cyclization to form the benzofuran ring.

    Introduction of Propanoic Acid Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of benzofuran-7-carboxylic acid or benzofuran-7-one.

    Reduction: Formation of benzofuran-7-ylpropanol or benzofuran-7-ylpropane.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

  • 2,3-Dihydro-1-benzofuran-5-propanoic acid
  • 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid
  • 2,3-Dihydrobenzofuran-5-ylpropanoic acid

Comparison: 3-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic accessibility, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-7-yl)propanoic acid

InChI

InChI=1S/C11H12O3/c12-10(13)5-4-8-2-1-3-9-6-7-14-11(8)9/h1-3H,4-7H2,(H,12,13)

InChI Key

CYQDPHCYRDVCRL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC=C2CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.